molecular formula C9H5BrFN B1373256 5-Bromo-8-fluoroquinoline CAS No. 1133115-78-2

5-Bromo-8-fluoroquinoline

Cat. No.: B1373256
CAS No.: 1133115-78-2
M. Wt: 226.04 g/mol
InChI Key: KXPOUFUCFZQOQE-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline is a heterocyclic compound that contains a quinoline ring with a fluorine and bromine atom substitution at the 8th and 5th position, respectively. It is a solid substance with a molecular weight of 226.05 .


Synthesis Analysis

The synthesis of 8-bromo-5-fluoroquinoline involves a two-stage process . In the first stage, 2-bromo-5-fluoroaniline reacts with glycerol in the presence of sulfuric acid and sodium 3-nitrobenzenesulfonate in water at 60 - 130°C for 3 hours . In the second stage, the product from the first stage reacts with sodium hydroxide in tert-butyl methyl ether and water . The yield of this synthesis process is approximately 89.8% .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H and the SMILES string is FC1=CC=C(C2=CC=CN=C12)Br .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 226.04 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 165 . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Biological Activities

5-Bromo-8-fluoroquinoline derivatives serve as versatile building blocks in organic synthesis, particularly for creating various quinoline systems. For instance, these derivatives have been utilized to synthesize thieno[3,2-c]quinoline, pyrrolo[3,2-c]quinoline, and N-methylpyrrolo[3,2-c]quinoline systems. Notably, these compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial strains. Furthermore, certain derivatives have demonstrated remarkable antifungal properties, highlighting their potential in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Metalation and Functionalization

This compound derivatives have been shown to be amenable to metalation and functionalization processes. These procedures enable the introduction of various functional groups, offering a pathway to synthesize diverse quinoline derivatives with potential applications in pharmaceuticals and material science (Ondi et al., 2005).

Key Intermediate in Drug Discoveries

In drug discovery and development, this compound derivatives have been identified as key intermediates. For example, the compound 5-bromo-2-methylamino-8-methoxyquinazoline, derived from this compound, has been synthesized more efficiently by reducing isolation processes. This improvement in the synthesis process enhances the supply of these compounds for medicinal research (Nishimura & Saitoh, 2016).

Photoluminescence Properties

8-Hydroxyquinoline derivatives, including those with bromo-fluoro substitutions, have been studied for their photoluminescence properties. The luminescence wavelength of these derivatives tends to shift towards red compared to 8-hydroxyquinoline. This characteristic is significant in the development of materials with specific optical properties, which can be used in various applications, including sensors and display technologies (Xinhua et al., 2007).

Safety and Hazards

The safety data sheet for 5-Bromo-8-fluoroquinoline indicates that it is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Mechanism of Action

The mode of action of quinoline compounds generally involves interaction with their targets, leading to changes in the function of these targets. This can affect various biochemical pathways, leading to downstream effects .

The pharmacokinetics of quinoline compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their exact structure. These properties can significantly impact the bioavailability of the compound .

The result of the action of quinoline compounds can include molecular and cellular effects, such as changes in enzyme activity or receptor function .

The action environment, including environmental factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of quinoline compounds .

Biochemical Analysis

Biochemical Properties

5-Bromo-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. The compound’s interactions with these enzymes are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with target biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

5-bromo-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPOUFUCFZQOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674885
Record name 5-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-78-2
Record name 5-Bromo-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-78-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-8-fluoroquinoline
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Synthesis routes and methods

Procedure details

5-Bromo-2-fluoroaniline (1.0 g, 5.3 mmol) was mixed with glycerol (2.0 mL, 27 mmol), sodium 3-nitrobenzene sulfonate (1.2 g, 5.3 mmol) and concentrated sulfuric acid (8 mL), then the mixture was heated to 140° C. for 2 hours. The inital suspension became a dark brown solution. The mixture was allowed to cool to room temperature. The solution was made basic with 5N NaOH (30 mL), then extracted with EtOAc. The combined organic phase was washed with water then saturated NaCl (aq), dried over MgSO4, filtered, then concentrated to afford the title compound as a white solid. 1H NMR (500 MHz, CDCl3): δ 9.00 (d, J=4.2 Hz, H); 8.54 (d, J=8.6 Hz, 1H); 7.77 (dd, J=8.3, 4.5 Hz, 1H); 7.59 (dd, J=8.6, 4.2 Hz, 1H); 7.32 (dd, J=9.9, 8.3 Hz, 1H). LC4 1.81 min. (M+H)=226.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
sodium 3-nitrobenzene sulfonate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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